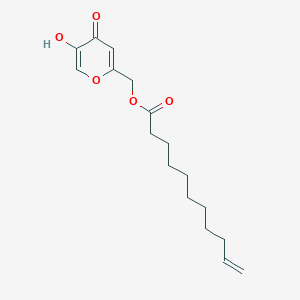![molecular formula C39H33N B14235472 3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine CAS No. 478262-73-6](/img/structure/B14235472.png)
3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine is an organic compound with a complex structure It consists of a central amine group bonded to three biphenyl groups, each of which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine typically involves multiple steps. One common approach is the reaction of 3-methylbiphenyl-4-amine with 3-methylbiphenyl-4-boronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine or hydrocarbon.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. In organic electronics, it functions as a hole transport material, facilitating the movement of positive charges through the device. The compound’s structure allows for efficient charge transfer and stability, making it suitable for use in OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(3-methylphenyl)-N,N’-diphenyl-benzidine: Similar structure but lacks the additional biphenyl group.
N,N-bis(3-methylphenyl)-N-phenyl-benzidine: Similar but with fewer aromatic rings.
Uniqueness
3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine is unique due to its three biphenyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in organic electronics where high performance and durability are required.
Properties
CAS No. |
478262-73-6 |
|---|---|
Molecular Formula |
C39H33N |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
2-methyl-N,N-bis(2-methyl-4-phenylphenyl)-4-phenylaniline |
InChI |
InChI=1S/C39H33N/c1-28-25-34(31-13-7-4-8-14-31)19-22-37(28)40(38-23-20-35(26-29(38)2)32-15-9-5-10-16-32)39-24-21-36(27-30(39)3)33-17-11-6-12-18-33/h4-27H,1-3H3 |
InChI Key |
SAJSHGXEZAJNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)N(C3=C(C=C(C=C3)C4=CC=CC=C4)C)C5=C(C=C(C=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


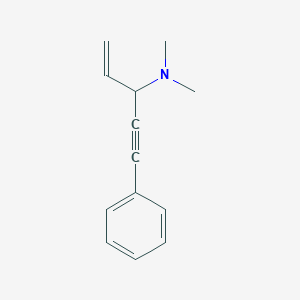
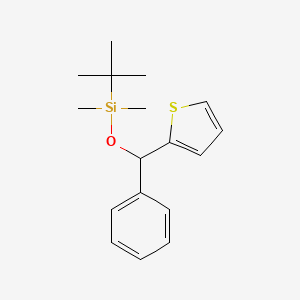
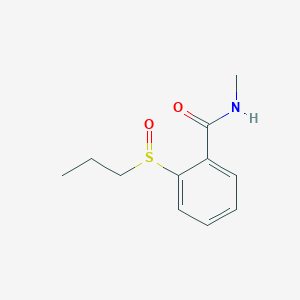


![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)
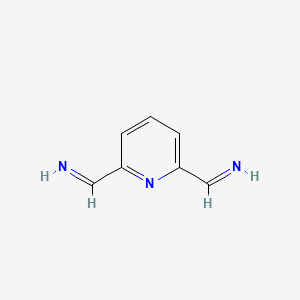
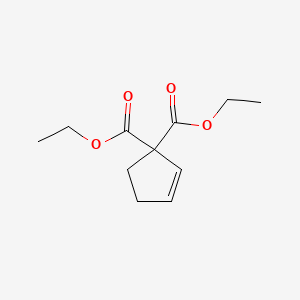
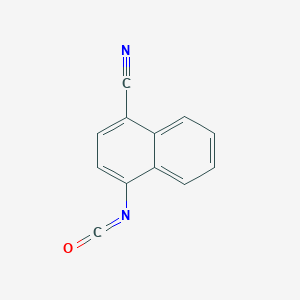
![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)
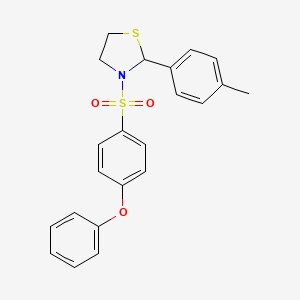
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)
